molecular formula C8H3F5O B067600 2,3-difluoro-6-(trifluoromethyl)benzaldehyde CAS No. 186517-43-1

2,3-difluoro-6-(trifluoromethyl)benzaldehyde

Cat. No.: B067600
CAS No.: 186517-43-1
M. Wt: 210.1 g/mol
InChI Key: MYHUUTUSTXSLEA-UHFFFAOYSA-N
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Description

2,3-difluoro-6-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H3F5O. It is a colorless to pale yellow liquid with a strong odor. This compound is widely used in various fields, including medical, environmental, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-difluoro-6-(trifluoromethyl)benzaldehyde typically involves the fluorination of benzaldehyde derivatives. One common method includes the reaction of 2,3-difluorobenzaldehyde with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete fluorination .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and high yield. The product is then purified through distillation and crystallization techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2,3-difluoro-6-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to form alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorinated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines and thiols are used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Formation of 2,3-difluoro-6-trifluoromethylbenzoic acid.

    Reduction: Formation of 2,3-difluoro-6-trifluoromethylbenzyl alcohol.

    Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-difluoro-6-(trifluoromethyl)benzaldehyde is utilized in several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of fluorinated pharmaceuticals and agrochemicals.

    Medicine: Investigated for its potential use in drug discovery and development due to its unique chemical properties.

    Industry: Used in the production of specialty chemicals and materials with enhanced properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Difluorobenzaldehyde
  • 2,6-Difluorobenzaldehyde
  • 2,3,4-Trifluorobenzaldehyde

Uniqueness

2,3-difluoro-6-(trifluoromethyl)benzaldehyde is unique due to the presence of both difluoro and trifluoromethyl groups on the benzaldehyde ring. This combination imparts distinct chemical and physical properties, such as increased reactivity and stability, making it more versatile in various applications compared to its similar counterparts .

Properties

IUPAC Name

2,3-difluoro-6-(trifluoromethyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c9-6-2-1-5(8(11,12)13)4(3-14)7(6)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHUUTUSTXSLEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451289
Record name 2,3-Difluoro-6-trifluoromethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186517-43-1
Record name 2,3-Difluoro-6-trifluoromethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2.0 g of 2,3-difluoro-6-trifluoromethylbenzonitrile was dissolved in 20 ml of anhydrous dichloromethane and the resultant solution was cooled down to -78° C. under a nitrogen atmosphere. To the solution was then gradually added dropwise with 7.1 ml of 1.5 M toluene solution of diisobutyl aluminium hydride (DIBAL) over 30 minutes. After stirring the solution at -78° C. for 1 hour, the solution was allowed to room temperature. The solution was then added with 7 ml of saturated aqueous solution of ammonium chloride, stirred for 30 minutes and subsequently added with 33 ml of 5% sulfuric acid. The mixture was then extracted with ether, and the organic layer obtained was washed with saturated saline solution and was then dried over anhydrous magnesium sulfate. After a process for the concentration, the organic solution was purified by using silica gel column chromatography to obtain 1.36 g of the title compound (nD 20.6-1.4357).
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2 g
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20 mL
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saturated aqueous solution
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7 mL
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33 mL
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7.1 mL
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